molecular formula C16H15N5O4S B4183604 5-METHYL-N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-12-OXAZOLE-3-CARBOXAMIDE

5-METHYL-N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-12-OXAZOLE-3-CARBOXAMIDE

Cat. No.: B4183604
M. Wt: 373.4 g/mol
InChI Key: XXYJBBLBTUFIOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-METHYL-N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-12-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of sulfonylureas This compound is characterized by its unique structure, which includes a pyrimidine ring, an isoxazole ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-12-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate starting materials such as 4-methyl-2-pyrimidinylamine.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via a sulfonylation reaction using reagents like sulfonyl chlorides.

    Formation of the Isoxazole Ring: The isoxazole ring is formed through a cyclization reaction involving suitable precursors.

    Coupling Reactions: The final step involves coupling the pyrimidine and isoxazole intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

5-METHYL-N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-12-OXAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

5-METHYL-N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-12-OXAZOLE-3-CARBOXAMIDE has been explored for various scientific research applications:

    Medicinal Chemistry: It has potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Pharmaceutical Development: It is investigated for its potential use in developing new drugs, particularly for conditions like cancer and inflammatory diseases.

    Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 5-METHYL-N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-12-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-METHYL-N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-12-OXAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-methyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O4S/c1-10-7-8-17-16(18-10)21-26(23,24)13-5-3-12(4-6-13)19-15(22)14-9-11(2)25-20-14/h3-9H,1-2H3,(H,19,22)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYJBBLBTUFIOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-METHYL-N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-12-OXAZOLE-3-CARBOXAMIDE
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5-METHYL-N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-12-OXAZOLE-3-CARBOXAMIDE
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5-METHYL-N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-12-OXAZOLE-3-CARBOXAMIDE
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5-METHYL-N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-12-OXAZOLE-3-CARBOXAMIDE
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5-METHYL-N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-12-OXAZOLE-3-CARBOXAMIDE
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5-METHYL-N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-12-OXAZOLE-3-CARBOXAMIDE

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